2-(4-chlorophenyl)-3-hydroxyacrylonitrile
Overview
Description
2-(4-chlorophenyl)-3-hydroxyacrylonitrile (CPHAN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPHAN is a nitrile derivative that contains a hydroxyacrylonitrile moiety and a chlorophenyl group. It is a white to pale yellow crystalline solid with a molecular weight of 203.64 g/mol. CPHAN has been synthesized using various methods, and its properties and applications have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile is not fully understood. However, it is believed that 2-(4-chlorophenyl)-3-hydroxyacrylonitrile exerts its biological activity by inhibiting the activity of enzymes involved in various cellular processes. 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has also been shown to inhibit the activity of acetylcholinesterase, which is involved in neurotransmission.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-3-hydroxyacrylonitrile inhibits the growth of cancer cells and induces apoptosis. 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has also been shown to possess antifungal and antibacterial properties. In vivo studies have shown that 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has a low toxicity profile and does not cause significant adverse effects.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-3-hydroxyacrylonitrile has several advantages and limitations for lab experiments. The advantages of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile include its high purity, low toxicity, and potential applications in various fields. The limitations of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile include its limited solubility in water and its instability under certain conditions.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile. One future direction is to investigate the potential applications of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile in drug discovery and development. Another future direction is to study the mechanism of action of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile in more detail. Additionally, future studies could focus on optimizing the synthesis method of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile and improving its solubility and stability. Overall, 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has significant potential for various applications, and further research is needed to fully understand its properties and applications.
Scientific Research Applications
2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been investigated for its anticancer, antifungal, and antibacterial activities. 2-(4-chlorophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the growth of cancer cells and to possess antifungal and antibacterial properties.
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-hydroxyprop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,12H/b8-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJLSOPGGNYKA-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CO)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/O)/C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-chlorophenyl)-3-hydroxyprop-2-enenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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